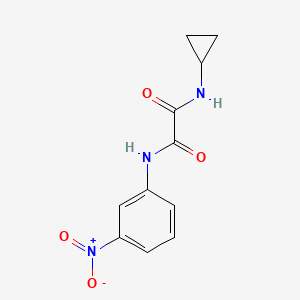![molecular formula C25H17Cl2F3N2O3 B2512785 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 318289-42-8](/img/structure/B2512785.png)
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol has a CAS Number of 318247-68-6 and a molecular weight of 348.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H15F3N2O2/c1-23-17 (25-14-9-5-8-13 (10-14)18 (19,20)21)15 (11-24)16 (22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 . This code provides a detailed description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure
- A study by Trilleras et al. (2005) discusses molecules like 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate, emphasizing their hydrogen-bonded chain formations and crystal structures (Trilleras et al., 2005).
Herbicidal Activity
- Sherman et al. (1991) investigated pyrazole phenyl ether herbicides, closely related to the compound , for their herbicidal activity and ability to inhibit protoporphyrinogen oxidase, a key enzyme in plants (Sherman et al., 1991).
Synthesis of Biologically Active Derivatives
- Kibardina et al. (2014) developed a method for synthesizing biologically active derivatives involving pyrazole, which could be applicable to the synthesis of derivatives of 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Kibardina et al., 2014).
Intermediate in Synthesis of Bioactive Compounds
- Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, which are key intermediates in creating various biologically active compounds, a process that could be relevant for 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Liu et al., 2017).
Antihyperglycemic Agents
- Kees et al. (1996) described the synthesis and antidiabetic characterization of pyrazolone derivatives, indicating potential medical applications for related compounds (Kees et al., 1996).
Annular Tautomerism Study
- Cornago et al. (2009) explored the tautomerism of NH-pyrazoles, which is relevant for understanding the chemical behavior of similar compounds (Cornago et al., 2009).
Potential Antimicrobial Agents
- Bhat et al. (2016) synthesized and characterized new triazolyl pyrazole derivatives, demonstrating potential antimicrobial activities, which could be analogous for related compounds like 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Bhat et al., 2016).
Chlorine-Methyl Exchange Rule in Isomorphous Structures
- Swamy et al. (2013) discussed isomorphous structures obeying the chlorine-methyl exchange rule, which is relevant for understanding the structural behavior of similar compounds (Swamy et al., 2013).
Corrosion Inhibition
- Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, assessing their potential as corrosion inhibitors, a property that might extend to similar compounds (Wang et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-17(13-18)25(28,29)30)19(22(31-32)15-6-3-2-4-7-15)14-34-24(33)16-10-11-20(26)21(27)12-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIZBTZCHOYYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)
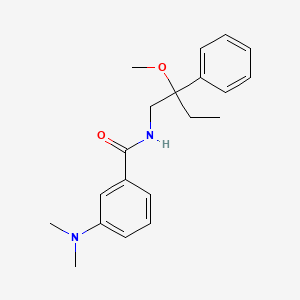
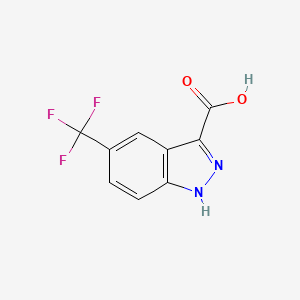
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)
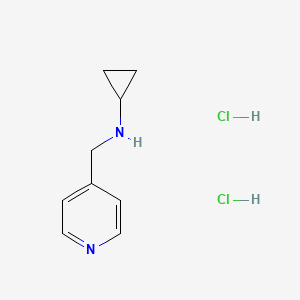
![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)
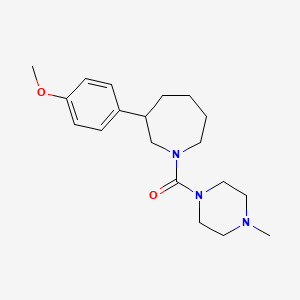
![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)
